Dansyl-Tyr-Val-Gly TFA

説明

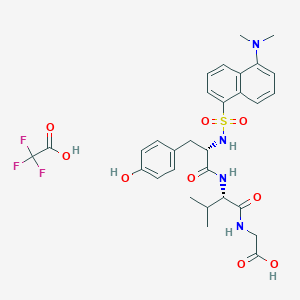

The exact mass of the compound Dansyl-Tyr-Val-Gly-OH Trifluoroacetate is 684.20768437 g/mol and the complexity rating of the compound is 1060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O7S.C2HF3O2/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4;3-2(4,5)1(6)7/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35);(H,6,7)/t22-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFXBADECYWCQR-QHTHEMFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F3N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dansyl-Tyr-Val-Gly TFA: A Technical Guide for Researchers

An In-depth Examination of a Key Fluorescent Substrate in Neuropeptide Research

Abstract

Dansyl-Tyr-Val-Gly TFA is a synthetic, fluorescently labeled tripeptide that serves as a crucial tool for researchers in the fields of biochemistry, neurobiology, and drug development. Its primary application is as a high-affinity substrate for the enzyme peptidylglycine α-hydroxylating monooxygenase (PHM), a key player in the biosynthesis of amidated neuropeptides. This technical guide provides a comprehensive overview of this compound, including its chemical properties, primary uses, detailed experimental protocols, and relevant biological pathways.

Introduction to this compound

This compound is a derivative of the tripeptide Tyr-Val-Gly, which has been chemically modified in two significant ways. Firstly, a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is attached to the N-terminal tyrosine residue. This group acts as a fluorescent probe, allowing for sensitive detection and quantification. Secondly, the peptide is supplied as a trifluoroacetate (TFA) salt, which enhances its stability and solubility in aqueous buffers, making it well-suited for a variety of experimental applications.[1]

The core utility of this compound lies in its role as a substrate for peptidylglycine α-hydroxylating monooxygenase (PHM, EC 1.14.17.3). PHM is the first of two enzymatic activities performed by the bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM). The PAM enzyme is responsible for the C-terminal amidation of a large number of neuropeptides, a post-translational modification that is often essential for their biological activity.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value |

| Molecular Formula | C30H35F3N4O9S |

| Molecular Weight | 684.68 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in water and various aqueous buffers |

| Fluorescence | Excitation Maximum: ~335 nm, Emission Maximum: ~526 nm |

Primary Use: A Substrate for Peptidylglycine α-Hydroxylating Monooxygenase (PHM)

The principal application of this compound is in the study of peptidylglycine α-hydroxylating monooxygenase (PHM). PHM catalyzes the stereospecific hydroxylation of the α-carbon of the C-terminal glycine residue of peptide substrates. This reaction is a critical and often rate-limiting step in the biosynthesis of amidated neuropeptides.

The reaction catalyzed by PHM is as follows:

Peptide-Gly + O2 + Ascorbate → Peptide-α-hydroxyGly + Dehydroascorbate + H2O

The fluorescent dansyl group on this compound allows for the sensitive monitoring of this reaction, making it an invaluable tool for:

-

Enzyme Kinetics Studies: Determining key kinetic parameters of PHM, such as the Michaelis constant (Km) and the maximum velocity (Vmax).

-

Inhibitor Screening: Identifying and characterizing potential inhibitors of PHM, which could have therapeutic applications.

-

High-Throughput Screening (HTS): The fluorescent nature of the substrate makes it suitable for HTS assays in drug discovery.

Quantitative Data

While specific kinetic parameters for this compound can vary depending on the experimental conditions and the source of the PHM enzyme, the following table provides representative data for a closely related substrate, D-Tyr-L-Val-Gly, which highlights the enzyme's affinity for this class of peptides.

| Substrate | Enzyme Source | Km (µM) | Reference |

| D-Tyr-L-Val-Gly | Bovine Pituitary | 10 | [2] |

Experimental Protocols

HPLC-Based Assay for PHM Activity

This protocol describes a method to measure the activity of PHM by monitoring the conversion of Dansyl-Tyr-Val-Gly to its hydroxylated product using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Materials:

-

This compound

-

Purified PHM enzyme

-

Assay Buffer: e.g., 100 mM MES, pH 6.0

-

Ascorbate solution (freshly prepared)

-

Copper (II) sulfate solution

-

Quenching solution: e.g., 1% Trifluoroacetic Acid (TFA) in water

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, copper sulfate, and ascorbate.

-

Enzyme Addition: Add the purified PHM enzyme to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding this compound to the mixture. The final concentrations of all components should be optimized for the specific experimental goals.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Quenching: Stop the reaction by adding the quenching solution.

-

HPLC Analysis:

-

Inject a defined volume of the quenched reaction mixture onto the C18 column.

-

Separate the substrate and product using a suitable gradient of solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

-

Monitor the elution profile using a fluorescence detector with excitation at approximately 335 nm and emission at approximately 526 nm.

-

-

Data Analysis: Quantify the peak areas corresponding to the substrate and the hydroxylated product. The rate of product formation can then be calculated to determine the enzyme activity.

Fluorescence Polarization (FP) Assay for Inhibitor Screening

This protocol outlines a competitive fluorescence polarization assay to screen for inhibitors of the interaction between PHM and a fluorescently labeled peptide substrate like Dansyl-Tyr-Val-Gly.

Materials:

-

This compound (as the fluorescent probe)

-

Purified PHM enzyme

-

Assay Buffer: e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4

-

Test compounds (potential inhibitors)

-

Black, low-volume 96- or 384-well plates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare solutions of the fluorescent probe, PHM enzyme, and test compounds in the assay buffer.

-

Assay Plate Setup:

-

Add a fixed concentration of the PHM enzyme to each well.

-

Add varying concentrations of the test compounds to the wells.

-

Include control wells with no test compound (maximum polarization) and wells with no enzyme (minimum polarization).

-

-

Incubation: Incubate the plate for a sufficient time to allow for the binding of the test compounds to the enzyme to reach equilibrium.

-

Probe Addition: Add a fixed concentration of the this compound fluorescent probe to all wells.

-

Second Incubation: Incubate the plate again to allow the probe to bind to the enzyme and for the competitive binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units.

-

Plot the mP values against the concentration of the test compounds.

-

Determine the IC50 value for each compound, which represents the concentration at which 50% of the fluorescent probe is displaced from the enzyme.

-

Signaling Pathways and Experimental Workflows

Neuropeptide Amidation Pathway

The enzymatic activity of PHM, for which Dansyl-Tyr-Val-Gly is a substrate, is a critical step in the broader neuropeptide amidation pathway. This pathway is essential for the maturation and biological activation of many neuropeptides.

Caption: The neuropeptide amidation pathway, highlighting the role of PHM.

Experimental Workflow for PHM Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of PHM using this compound.

References

An In-Depth Technical Guide to Dansyl-Tyr-Val-Gly TFA: A Fluorescent Probe for Peptidylglycine Monooxygenase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of Dansyl-Tyr-Val-Gly TFA. This fluorescently labeled peptide serves as a key substrate for studying the activity of peptidylglycine monooxygenase (PHM), an essential enzyme in the biosynthesis of many neuroendocrine peptides and hormones.

Chemical Structure and Properties

This compound is a synthetic tripeptide (Tyrosine-Valine-Glycine) N-terminally labeled with a dansyl group and supplied as a trifluoroacetate (TFA) salt. The dansyl group is a fluorophore that allows for sensitive detection of the peptide and its enzymatic products. The TFA counter-ion enhances the solubility and stability of the peptide.

Below is the chemical structure of the Dansyl-Tyr-Val-Gly cation:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 350691-68-8 | [1] |

| Molecular Formula | C₃₀H₃₅F₃N₄O₉S | [1] |

| Molecular Weight | 684.68 g/mol | [1] |

| IUPAC Name | 2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for short-term, -80°C for long-term. |

Biological Activity and Mechanism of Action

Dansyl-Tyr-Val-Gly serves as a specific substrate for peptidylglycine monooxygenase (PHM), the first catalytic domain of the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM). The PAM enzyme is responsible for the C-terminal amidation of a wide range of bioactive peptides, a crucial post-translational modification for their biological activity and stability.

The enzymatic conversion of Dansyl-Tyr-Val-Gly occurs in a two-step process catalyzed by the two domains of the PAM enzyme:

-

Hydroxylation by PHM: The peptidylglycine α-hydroxylating monooxygenase (PHM) domain catalyzes the copper- and ascorbate-dependent hydroxylation of the α-carbon of the C-terminal glycine residue of the substrate.

-

Lyase Reaction by PAL: The peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain then cleaves the N-Cα bond of the hydroxylated intermediate, resulting in the formation of the C-terminally amidated peptide (Dansyl-Tyr-Val-NH₂) and glyoxylate.

The fluorescence of the dansyl group allows for real-time monitoring of the enzymatic reaction, making Dansyl-Tyr-Val-Gly a valuable tool for enzyme kinetics studies, inhibitor screening, and characterizing the activity of the PAM enzyme.

Signaling and Enzymatic Pathway

The following diagram illustrates the two-step enzymatic reaction catalyzed by the Peptidylglycine alpha-amidating monooxygenase (PAM) enzyme, for which Dansyl-Tyr-Val-Gly is a substrate.

Caption: The enzymatic pathway of the PAM enzyme.

Experimental Protocols

While specific experimental conditions may vary depending on the research application, the following provides a general framework for using this compound in an enzyme assay and for its analysis by High-Performance Liquid Chromatography (HPLC).

General Enzyme Assay Protocol for PHM Activity

This protocol outlines a general method for measuring the activity of the PHM domain of the PAM enzyme using Dansyl-Tyr-Val-Gly as a substrate.

References

Synthesis and Purification of Dansylated Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the synthesis and purification of dansylated peptides. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used fluorescent reagent that reacts with primary and secondary amino groups of peptides to yield stable, fluorescently labeled conjugates.[1][2] These labeled peptides are invaluable tools in various biochemical and pharmaceutical applications, including protein sequencing, fluorescence resonance energy transfer (FRET) studies, and high-sensitivity sample detection.[1][3]

Synthesis of Dansylated Peptides

The introduction of a dansyl group can be achieved either by post-synthetic modification of a pre-synthesized peptide or by incorporation of a dansylated amino acid during solid-phase peptide synthesis (SPPS).

Post-Synthetic Dansylation in Solution

This is a common method where a purified peptide is reacted with dansyl chloride in solution. The reaction targets the N-terminal α-amino group and the ε-amino group of lysine residues.[4]

Dansyl chloride reacts with the unprotonated primary or secondary amine of a peptide in an alkaline environment (typically pH 9.5-10.5).[2][5] The highly electrophilic sulfonyl chloride group is attacked by the nucleophilic amino group, forming a stable N-dansyl-sulfonamide derivative and hydrochloric acid (HCl). The alkaline buffer neutralizes the generated HCl, driving the reaction to completion.[2]

This protocol is a general guideline and may require optimization based on the specific peptide and desired degree of labeling.

Materials and Reagents:

-

Purified Peptide

-

Dansyl Chloride

-

Acetonitrile (ACN)

-

0.2 M Sodium Bicarbonate Buffer (pH 9.5-10.0)

-

10% (v/v) Ammonium Hydroxide

-

Deionized Water

Procedure:

-

Peptide Dissolution: Dissolve the peptide sample (1-10 nmol) in 50 µL of 0.2 M sodium bicarbonate buffer.[3]

-

Dansyl Chloride Solution: Prepare a fresh solution of dansyl chloride in acetonitrile (e.g., 5 mg/mL).[3] Dansyl chloride is unstable in dimethyl sulfoxide (DMSO).[1]

-

Reaction: Add a 5- to 20-fold molar excess of the dansyl chloride solution to the peptide solution with gentle vortexing. The optimal molar ratio should be determined empirically.[3]

-

Incubation: Incubate the reaction mixture in the dark at 37°C for 1 hour or at room temperature for 2-4 hours.[3][6]

-

Quenching: To stop the reaction and consume excess dansyl chloride, add 7.5 µL of 10% (v/v) ammonium hydroxide for every 100 µL of reaction volume and incubate for an additional 5-15 minutes.[6]

-

Purification: Proceed immediately to purification to remove unreacted dansyl chloride, hydrolyzed dansyl sulfonic acid, and other byproducts.

| Parameter | Value | Reference |

| Peptide Concentration | 1-10 nmol in 50 µL | [3] |

| Dansyl Chloride Solution | 5 mg/mL in ACN | [3] |

| Molar Ratio (Dansyl:Peptide) | 5:1 to 20:1 | [3] |

| Reaction Buffer | 0.2 M Sodium Bicarbonate, pH 9.5-10.0 | [3] |

| Incubation Temperature | 37°C or Room Temperature | [3][6] |

| Incubation Time | 1 hour (at 37°C) or 2-4 hours (at RT) | [3][6] |

| Quenching Reagent | 10% (v/v) Ammonium Hydroxide | [6] |

Table 1: Typical Reaction Conditions for Solution-Phase Dansylation

On-Resin Dansylation during Solid-Phase Peptide Synthesis (SPPS)

Labeling the peptide while it is still attached to the solid support offers several advantages, including the use of excess reagents to drive the reaction to completion and simplified purification by washing the resin.

This protocol assumes a standard Fmoc-based SPPS workflow.

Materials and Reagents:

-

Peptide-resin with a free N-terminus

-

Dansyl Chloride

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Fmoc Deprotection: After the final amino acid coupling, perform a standard Fmoc deprotection step to expose the N-terminal amine.

-

Resin Washing: Thoroughly wash the resin with DMF to remove residual deprotection reagents.

-

Dansylation Cocktail: Prepare a solution of dansyl chloride (5-10 equivalents) and DIPEA (10-20 equivalents) in DMF.

-

Reaction: Add the dansylation cocktail to the resin and agitate at room temperature for 2-4 hours in the dark.

-

Resin Washing: Wash the resin extensively with DMF, followed by dichloromethane (DCM), to remove all soluble reagents.

-

Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol for the specific resin and peptide sequence.

Purification of Dansylated Peptides

Purification is a critical step to remove impurities such as unlabeled peptide, excess dansyl chloride, and its hydrolysis byproducts, which can interfere with downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[7] Solid-phase extraction (SPE) can also be used for sample cleanup and enrichment.[8][9]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[7] The dansyl group significantly increases the hydrophobicity of a peptide, leading to longer retention times on a reversed-phase column compared to its unlabeled counterpart.[2]

Instrumentation and Materials:

-

HPLC system with a UV detector and fraction collector

-

C18 reversed-phase column (preparative or semi-preparative)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

Procedure:

-

Sample Preparation: Acidify the quenched dansylation reaction mixture with TFA to a final concentration of 0.1%.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Injection: Inject the prepared sample onto the column.

-

Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% B/minute) is often effective for separating the dansylated peptide from impurities.[10]

-

Detection: Monitor the elution profile at two wavelengths: 214/220 nm for the peptide backbone and ~340 nm for the dansyl group.[3][5]

-

Fraction Collection: Collect fractions corresponding to the desired peak.

-

Analysis and Pooling: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions with sufficient purity.

-

Lyophilization: Freeze-dry the pooled fractions to obtain the purified dansylated peptide as a powder.[10]

| Parameter | Typical Value/Condition | Reference |

| Stationary Phase | C18-modified silica | [7] |

| Mobile Phase A | 0.1% TFA in Water | [10] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | [10] |

| Gradient | Linear, 0.5-1% increase in B per minute | [10] |

| Detection Wavelengths | 214/220 nm (peptide), ~340 nm (dansyl) | [3][5] |

Table 2: Typical RP-HPLC Parameters for Dansylated Peptide Purification

Solid-Phase Extraction (SPE)

SPE is a useful technique for desalting, concentrating, and partially purifying dansylated peptides, especially for high-throughput applications or as a preliminary cleanup step before HPLC.[8][11]

Instrumentation and Materials:

-

SPE manifold

-

C18 SPE cartridges

-

Activation Solvent: 100% Methanol or Acetonitrile

-

Equilibration Solvent: 0.1% TFA in Water

-

Wash Solvent: 0.1% TFA in 5% Acetonitrile/Water

-

Elution Solvent: 0.1% TFA in 50-70% Acetonitrile/Water

Procedure:

-

Cartridge Activation: Activate the C18 cartridge by passing 1-2 column volumes of the activation solvent.

-

Cartridge Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of the equilibration solvent. Do not let the cartridge run dry.

-

Sample Loading: Load the acidified crude peptide sample onto the cartridge.

-

Washing: Wash the cartridge with 2-3 column volumes of the wash solvent to remove hydrophilic impurities and salts.

-

Elution: Elute the dansylated peptide with 1-2 column volumes of the elution solvent. The optimal acetonitrile concentration for elution should be determined empirically.[9]

Characterization

After purification, the identity and purity of the dansylated peptide should be confirmed using analytical techniques such as:

-

Analytical RP-HPLC: To assess purity.

-

Mass Spectrometry (e.g., LC-MS): To confirm the molecular weight of the labeled peptide.[12]

-

Fluorimetry: To measure the fluorescence properties of the conjugate. The excitation and emission wavelengths for dansyl derivatives are approximately 324 nm and 559 nm, respectively.[5]

This guide provides a foundational understanding and practical protocols for the synthesis and purification of dansylated peptides. Researchers should optimize these methods based on the specific properties of their peptides and the requirements of their downstream applications.

References

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 5. researchgate.net [researchgate.net]

- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. biotage.com [biotage.com]

- 12. Targeted Quantification of Amino Acids by Dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Dansyl-Tyr-Val-Gly TFA in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action and application of the fluorogenic peptide substrate, Dansyl-Tyr-Val-Gly TFA, in enzyme assays. The content herein focuses on its established role as a substrate for Peptidylglycine Monooxygenase (PAM) and its potential application in assays for proteases such as chymotrypsin.

Core Principles and Mechanism of Action

Dansyl-Tyr-Val-Gly is a synthetic tripeptide (Tyrosine-Valine-Glycine) modified with a dansyl group at the N-terminus. The trifluoroacetic acid (TFA) salt form enhances its solubility and stability for use in biochemical assays. The core of its utility lies in the environmentally sensitive fluorescence of the dansyl group.

The fluorescence emission spectrum of the dansyl moiety is highly dependent on the polarity of its local environment. In a more hydrophobic (non-polar) environment, its fluorescence quantum yield increases, and the emission maximum undergoes a blue shift (to a shorter wavelength). Conversely, in a polar, aqueous environment, the fluorescence is quenched, and the emission is red-shifted. Enzyme-catalyzed modification or cleavage of the peptide alters the local environment of the dansyl group, resulting in a measurable change in its fluorescence properties.

Peptidylglycine Monooxygenase (PAM)

The primary and well-documented enzymatic target of Dansyl-Tyr-Val-Gly is Peptidylglycine Monooxygenase (PAM), a crucial enzyme in the biosynthesis of many neuroendocrine peptides. PAM is a bifunctional enzyme that catalyzes the C-terminal amidation of glycine-extended peptides. The first and rate-limiting step is carried out by the Peptidylglycine α-hydroxylating monooxygenase (PHM) domain.

The mechanism involves the copper-dependent and ascorbate-dependent hydroxylation of the α-carbon of the C-terminal glycine. This reaction converts the glycine residue into an unstable α-hydroxyglycine derivative. In the context of an assay, this modification of the substrate, Dansyl-Tyr-Val-Gly, to Dansyl-Tyr-Val-α-hydroxyglycine is the catalytic event that is monitored. Because the substrate and its hydroxylated product have different chromatographic properties, their separation and quantification, typically by HPLC, form the basis of the assay.

Potential as a Protease Substrate (e.g., Chymotrypsin)

Chymotrypsin is a serine protease that preferentially cleaves peptide bonds C-terminal to large hydrophobic or aromatic amino acids, such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). The presence of Tyrosine in the Dansyl-Tyr-Val-Gly sequence makes it a theoretical substrate for chymotrypsin, which would cleave the bond between Tyr and Val.

Quantitative Data

Quantitative kinetic parameters provide essential benchmarks for enzyme activity and substrate affinity. The available data for Dansyl-Tyr-Val-Gly is primarily for its interaction with PAM under pre-steady-state conditions.

Peptidylglycine Monooxygenase (PAM)

The following data are derived from pre-steady-state kinetic analysis of the fully reduced, ascorbate-free PHM with Dansyl-Tyr-Val-Gly (Dns-YVG). These values represent the observed rate of product formation under specific experimental conditions and are not classical steady-state parameters (Km, kcat).

| Parameter | Value | Conditions | Source |

| k_obs (product formation) | 150 s⁻¹ | Pre-steady-state, ascorbate-free | [1][2] |

| k_obs (product formation) | 36 s⁻¹ | Pre-steady-state, 6 mM ascorbate | [1][2] |

Chymotrypsin

| Parameter | Value | Conditions | Source |

| Km | Not Available | - | - |

| kcat | Not Available | - | - |

| kcat/Km | Not Available | - | - |

Note: There is no readily available published data on the kinetic parameters of chymotrypsin with Dansyl-Tyr-Val-Gly as a substrate.

Experimental Protocols

Assay for Peptidylglycine Monooxygenase (PAM) Activity (HPLC-Based)

This protocol is adapted from methods used in pre-steady-state kinetic studies and is suitable for determining enzyme activity by quantifying substrate consumption and product formation.[1][2]

A. Reagents and Buffers

-

Enzyme: Purified Peptidylglycine Monooxygenase (PAM or its catalytic PHM domain).

-

Substrate Stock: this compound (Dns-YVG) dissolved in a suitable solvent (e.g., DMSO or water) to a concentration of 10-100 mM.

-

Assay Buffer: e.g., 100 mM MES, pH 6.0, containing 10 µM CuSO₄.

-

Cofactor Solution: L-Ascorbic acid, prepared fresh, at a concentration of 10-100 mM in Assay Buffer.

-

Quenching Solution: Trifluoroacetic acid (TFA), e.g., 10% (v/v) in water.

-

HPLC Mobile Phase A: 0.1% TFA in water.

-

HPLC Mobile Phase B: 0.1% TFA in acetonitrile.

B. Assay Procedure

-

Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL final reaction volume, combine:

-

Assay Buffer

-

Cofactor Solution (to a final concentration of ~1 mM)

-

Substrate Stock (to a final desired concentration, e.g., 50-500 µM)

-

Water to bring the volume to just under 100 µL.

-

-

Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the PAM enzyme to the desired final concentration.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes). The time should be within the linear range of product formation.

-

Stop the reaction by adding a volume of Quenching Solution (e.g., 10 µL of 10% TFA).

-

Centrifuge the samples to pellet any precipitated protein (e.g., 14,000 x g for 10 minutes).

-

Transfer the supernatant to an HPLC vial for analysis.

C. HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Detection: Fluorescence detector with excitation at 365 nm and emission at 558 nm .[1]

-

Separation: Use an isocratic or gradient elution to separate the substrate (Dns-YVG) from the hydroxylated product (Dns-YVG-OH). An example isocratic method is 25% Mobile Phase B and 75% Mobile Phase A.[1]

-

Quantification: Determine the amount of substrate consumed and product formed by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the Dns-YVG substrate.

General Protocol for a Continuous Chymotrypsin Assay (Template)

This is a general template for a continuous, fluorescence-based protease assay. The specific concentrations, buffer conditions, and the magnitude of the fluorescence change for Dansyl-Tyr-Val-Gly would need to be empirically determined.

A. Reagents and Buffers

-

Enzyme: Purified α-Chymotrypsin.

-

Substrate Stock: this compound dissolved in DMSO to a concentration of 10-100 mM.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

-

Inhibitor (for control): A known chymotrypsin inhibitor, e.g., TPCK.

B. Assay Procedure (96-well plate format)

-

Prepare a substrate working solution by diluting the substrate stock in Assay Buffer to the desired final concentration (e.g., 2x the final assay concentration). This concentration may need to be optimized around the expected Km.

-

Design the plate layout, including wells for:

-

Blank: Assay Buffer only.

-

Substrate Control: Substrate working solution in Assay Buffer (no enzyme).

-

Enzyme Control: Enzyme in Assay Buffer (no substrate).

-

Test Wells: Enzyme and substrate.

-

Inhibitor Control: Enzyme, inhibitor, and substrate.

-

-

Add 50 µL of Assay Buffer or appropriate control solutions to the wells.

-

Add 25 µL of the chymotrypsin solution (diluted in Assay Buffer) to the appropriate wells. Add 25 µL of Assay Buffer to the blank and substrate control wells.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reactions by adding 25 µL of the 2x substrate working solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically (e.g., every 30-60 seconds for 30-60 minutes). Use an excitation wavelength appropriate for the dansyl group (e.g., ~340 nm) and scan for the optimal emission wavelength (e.g., 450-550 nm) where the change upon cleavage is maximal.

-

Calculate the initial reaction velocity (rate of fluorescence change per unit time) from the linear portion of the kinetic curve. Enzyme activity is proportional to this rate.

References

The Dansyl Fluorophore: A Comprehensive Technical Guide to the Fluorescence of Dansyl-Labeled Peptides

For Researchers, Scientists, and Drug Development Professionals

The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a classic and versatile fluorescent label that has remained a cornerstone in peptide and protein research for decades. Its pronounced environmental sensitivity, characterized by changes in fluorescence intensity and emission wavelength in response to the polarity of its local environment, makes it an invaluable tool for probing molecular interactions, conformational changes, and the dynamics of biological systems. This in-depth technical guide provides a comprehensive overview of the fluorescence characteristics of dansyl-labeled peptides, detailed experimental protocols, and insights into its application in research and drug development.

Core Fluorescence Properties of Dansyl-Labeled Peptides

The utility of the dansyl group as a fluorescent probe stems from its unique photophysical properties. Upon covalent attachment to a peptide, typically at the N-terminus or the side chain of lysine residues, its fluorescence characteristics become a sensitive reporter of the surrounding microenvironment.[1][2][3][4][5] Key parameters include the excitation and emission maxima, quantum yield, and fluorescence lifetime.

The fluorescence of dansyl amides is highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism.[6] In non-polar, hydrophobic environments, such as the interior of a folded protein or a lipid membrane, the dansyl group exhibits a strong blue-green fluorescence with a high quantum yield.[6] Conversely, in polar, aqueous environments, the fluorescence is significantly quenched, resulting in a lower quantum yield and a red-shift in the emission maximum.[7] This property is central to many of its applications, allowing for the detection of binding events and conformational changes that alter the exposure of the dansyl label to the solvent.[6][8]

Quantitative Fluorescence Data

The following tables summarize the key quantitative fluorescence properties of dansyl-labeled amino acids and peptides, providing a reference for experimental design and data interpretation.

| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Dansyl-X, SE | - | ~330 | - | 3,300 | [9] |

| Dansyl cadaverine | DMSO | 333 | 518 | - | |

| Dansyl glycine | Dioxane | 300 | ~500 | 4,300 at 338.5 nm | [7] |

| Dansyl glycine | Water | 324 | 559 | - | [10] |

| Dansyl-labeled Peptides | - | 335 | 526 | - | [11] |

| Dansyl-(Arg)₃-OMe | HEPES buffer | 330 | 520 | - | [12] |

| Dansyl-Glu-Pro-Gly-Cys | HEPES buffer | - | - | - | [13] |

| Compound | Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Reference |

| Dansyl protein conjugates | - | Environment-sensitive | 10-20 | [6][9] |

| Dansyl glycine | Dioxane | 0.66 | - | [7] |

| Dansyl glycine | Water | 0.07 | - | [7] |

| Dansyl glycine | Water | 0.065 | - | [7] |

Experimental Protocols

Accurate and reproducible results in experiments involving dansyl-labeled peptides hinge on proper labeling and purification procedures, as well as appropriate instrumentation for fluorescence measurements.

Peptide Labeling with Dansyl Chloride

This protocol describes a general method for labeling the primary amino groups (N-terminus and lysine side chains) of peptides with dansyl chloride.[1][2]

Materials:

-

Peptide sample

-

Dansyl chloride

-

Amine-free buffer (e.g., 0.2 M sodium bicarbonate buffer, pH 9.5-10.0)[2]

-

6 M Hydrochloric acid (for N-terminal analysis)[2]

-

Purification system (e.g., gel filtration column like Sephadex G-25 or HPLC)[2]

Procedure:

-

Peptide Preparation: Dissolve the peptide sample in the amine-free buffer to a concentration of 1-10 mg/mL.[2]

-

Dansyl Chloride Solution: Prepare a fresh solution of dansyl chloride in acetone or acetonitrile (e.g., 5-10 mg/mL).[1][2] Dansyl chloride is unstable in DMSO.[6]

-

Labeling Reaction: While gently stirring the peptide solution, slowly add a 5- to 20-fold molar excess of the dansyl chloride solution.[2] For more robust labeling, a >100-fold molar excess can be used.[1]

-

Incubation: Incubate the reaction mixture in the dark to prevent photobleaching. Incubation conditions can be varied, for example, at 37°C for 1 hour or at 4°C for 2-4 hours or overnight.[1][2]

-

Purification: Remove unreacted dansyl chloride and by-products by gel filtration or reverse-phase HPLC.[2]

-

Characterization: Determine the degree of labeling by measuring the absorbance of the peptide (at 280 nm if it contains Trp or Tyr) and the dansyl group (at ~340 nm).[2]

N-Terminal Amino Acid Analysis

This classic method, developed by Gray and Hartley, utilizes dansyl chloride to identify the N-terminal residue of a peptide.[2][3][5]

Procedure:

-

Dansylation: Label the peptide with dansyl chloride as described above.[2]

-

Drying: After the labeling reaction, completely dry the sample under vacuum.[2]

-

Hydrolysis: Add 100 µL of 6 M HCl to the dried sample, seal the tube under vacuum, and hydrolyze at 110°C for 16-24 hours. This cleaves all peptide bonds, leaving the acid-stable dansyl-N-terminal amino acid intact.[2][3][5]

-

Analysis: After hydrolysis, cool the sample and dry it under vacuum to remove the HCl. Redissolve the residue in a suitable solvent (e.g., 50% ethanol). The fluorescent dansyl-amino acid can then be identified by thin-layer chromatography (TLC) on polyamide plates or by reverse-phase HPLC with fluorescence detection, by comparing its migration or retention time to that of known dansyl-amino acid standards.[2][3][5]

Fluorescence Measurements

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Procedure:

-

Sample Preparation: Prepare solutions of the dansyl-labeled peptide in a suitable buffer. Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner-filter effects.[7]

-

Excitation and Emission Spectra: Set the excitation wavelength (e.g., 330-340 nm) and scan the emission spectrum over the expected range (e.g., 450-600 nm). To determine the excitation spectrum, set the emission wavelength to the observed maximum and scan the excitation monochromator.

-

Quantum Yield Measurement: The quantum yield is typically determined relative to a standard with a known quantum yield.

-

Fluorescence Lifetime Measurement: Fluorescence lifetimes are measured using time-resolved fluorescence spectroscopy, such as time-correlated single-photon counting (TCSPC).

Applications and Workflows

The unique properties of dansyl-labeled peptides have led to their widespread use in various scientific disciplines.

Probing Protein-Peptide Interactions and Conformational Changes

The environmental sensitivity of the dansyl group is exploited to monitor the binding of a labeled peptide to a protein or other macromolecule.[8] Upon binding, if the dansyl group moves from a polar aqueous environment to a non-polar binding pocket, a significant increase in fluorescence intensity and a blue-shift in the emission maximum will be observed. This allows for the determination of binding affinities (dissociation constants, KD).[8]

Caption: Principle of a dansyl-based peptide biosensor for detecting binding events.

Fluorescence Resonance Energy Transfer (FRET)

Dansyl is often used as an acceptor fluorophore in FRET experiments, particularly with the intrinsic fluorescence of tryptophan (Trp) residues in proteins, which act as the donor.[2][6] FRET is a distance-dependent process where the excited state energy of a donor fluorophore is non-radiatively transferred to an acceptor fluorophore. The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a "molecular ruler" for measuring intramolecular distances in the range of 10-100 Å.[2] This is particularly useful for studying protein folding and dynamics.[6]

Caption: Simplified FRET pathway between a Tryptophan donor and a Dansyl acceptor.

N-Terminal Sequencing and Amino Acid Analysis

As detailed in the experimental protocols, dansyl chloride is a fundamental reagent for identifying the N-terminal amino acid of a peptide or protein.[2][3][4][5] The high sensitivity of fluorescence detection allows for the analysis of very small amounts of sample.[3][5] This technique can be used in conjunction with Edman degradation for peptide sequencing.[3][5]

Caption: Workflow for N-terminal amino acid analysis using the dansyl method.

Conclusion

Dansyl-labeled peptides continue to be indispensable tools in biochemical and biophysical research. Their environmentally sensitive fluorescence provides a powerful means to investigate molecular interactions, conformational dynamics, and enzymatic activities. The well-established protocols for labeling and analysis, combined with the high sensitivity of fluorescence detection, ensure that the dansyl fluorophore will remain a relevant and valuable probe for researchers, scientists, and drug development professionals for the foreseeable future.

References

- 1. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 2. benchchem.com [benchchem.com]

- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 7. Dansyl glycine [omlc.org]

- 8. Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dansyl-X, SE | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Peptide Labeling [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

The Applications of Dansyl-Tyr-Val-Gly: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the applications, experimental protocols, and quantitative data related to the fluorescent peptide, Dansyl-Tyr-Val-Gly. This molecule serves as a critical tool in the study of peptidylglycine monooxygenase (PHM), an essential enzyme in the biosynthesis of many neuroendocrine peptides.[1][2][3] Its inherent fluorescence, imparted by the dansyl group, allows for sensitive detection and quantification in a variety of biochemical assays.[4]

Core Applications

Dansyl-Tyr-Val-Gly is primarily utilized as a substrate for peptidylglycine monooxygenase (PHM), an enzyme that catalyzes the C-terminal amidation of peptides, a crucial post-translational modification for their biological activity. The principal applications of this compound fall into two main categories:

-

Enzyme Kinetics and Mechanism Studies: As a substrate, Dansyl-Tyr-Val-Gly is instrumental in elucidating the catalytic mechanisms and kinetic parameters of PHM. Its structure mimics natural peptide substrates, enabling detailed investigations into enzyme-substrate interactions.[4]

-

Fluorescence-Based Assays: The dansyl group is a fluorescent label, allowing for the development of sensitive assays to measure PHM activity.[4] This is particularly useful for high-throughput screening of potential enzyme inhibitors or activators.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Dansyl-Tyr-Val-Gly and related compounds.

Table 1: Kinetic Parameters for Peptidylglycine Monooxygenase (PHM) Substrates

| Substrate | Km (μM) | kcat (s-1) | Vmax (pmol/μg/h) | Enzyme Source | Notes |

| Dansyl-D-Tyr-L-Val-Gly | 10 | Not Reported | Not Reported | Monomeric Growth Hormone | A stereoisomer of the primary topic.[5] |

| Dabsyl-Gly-L-Phe-Gly | 3.5 | Not Reported | 100 | Bovine Pituitary | A different dabsylated substrate for comparison.[6] |

Table 2: Fluorescence Properties of the Dansyl Group

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Dansyl glycine | Water | ~330 | ~560-580 | 0.07 |

| Dansyl glycine | Dioxane | 300 | ~510 | 0.66 |

| Dansyl-Tyr-Val-Gly | 0.1% TFA in water/acetonitrile | 365 | 558 | Not Reported |

Key Experimental Protocols

This section details the methodologies for key experiments involving Dansyl-Tyr-Val-Gly.

Protocol 1: Peptidylglycine Monooxygenase (PHM) Activity Assay using HPLC

This protocol is adapted from a method used for Dansyl-D-Tyr-L-Val-Gly.[5]

1. Reagents:

- Assay Buffer: pH 7.75 buffer (e.g., MES, HEPES).[5]

- Substrate Stock Solution: Dansyl-Tyr-Val-Gly dissolved in an appropriate solvent (e.g., DMSO).

- Enzyme: Purified peptidylglycine monooxygenase.

- Cofactors: Ascorbate (final concentration 40 μM) and Tetrahydrobiopterin (BH4) (final concentration 20 μM, with 2.5 mM β-mercaptoethanol to maintain reduction).[5]

- Quenching Solution: 8% Trifluoroacetic Acid (TFA).[1]

2. Assay Procedure: a. Prepare the reaction mixture in a final volume of 250 μL containing the assay buffer, cofactors, and enzyme.[5] b. Pre-incubate the mixture at the desired temperature (e.g., 37°C). c. Initiate the reaction by adding Dansyl-Tyr-Val-Gly to a final concentration of 20 μM.[5] d. Incubate for a defined period. e. Terminate the reaction by adding the quenching solution.[1]

3. HPLC Analysis: a. Separate the substrate and its hydroxylated and amidated products by reversed-phase HPLC on a C18 column.[5] b. Use an isocratic or gradient elution with a mobile phase such as 50% acetonitrile in 50 mM ammonium acetate buffer, pH 6.5, at a flow rate of 0.5 mL/min.[5] c. Monitor the fluorescence of the eluent using an excitation wavelength of 336 nm and an emission wavelength of 510 nm.[5] d. Quantify the product formation by integrating the peak areas and comparing them to a standard curve.

Protocol 2: "Pulse-Chase" Kinetic Experiment for Pre-Steady-State Analysis

This protocol is based on a study investigating the pre-steady-state reactivity of PHM.[1]

1. Reagents:

- Purified, oxidized PHM (600 μM).[1]

- Dansyl-Tyr-Val-Gly (Dns-YVG) (600 μM).[1]

- Oxygen-saturated buffer.[1]

- Unlabeled substrate (e.g., Acetyl-Tyr-Val-Gly, Ac-YVG) as a "chase".

- Quenching Solution: 8% Trifluoroacetic Acid (TFA).[1]

2. Experimental Procedure: a. Pre-incubate the oxidized PHM with Dns-YVG.[1] b. Infuse the mixture with pure oxygen for approximately 30 minutes at 23°C.[1] c. In a rapid-mixing apparatus (quench-flow), mix the enzyme-substrate solution with an oxygenated buffer. d. After a short "pulse" time, mix with a "chase" solution containing a high concentration of the unlabeled substrate. e. Quench the reaction at various time points with 8% TFA.[1] f. Analyze the samples by HPLC as described in Protocol 1 to quantify the formation of the dansylated product.[1]

Visualizing Experimental Workflows and Relationships

Diagram 1: General Workflow for PHM Enzyme Assay

Caption: Workflow for a typical peptidylglycine monooxygenase (PHM) enzyme assay.

Diagram 2: Logical Flow of a Pulse-Chase Experimentdot

References

- 1. Pre-Steady-State Reactivity of Peptidylglycine Monooxygenase Implicates Ascorbate in Substrate Triggering of the Active Conformer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy Dansyl-Tyr-Val-Gly (TFA) | 350691-68-8 [smolecule.com]

- 5. Peptidylglycine monooxygenase activity of monomeric species of growth hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A colorimetric assay for measuring peptidylglycine alpha-amidating monooxygenase using high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

The Tyr-Val-Gly Motif in Substrate Specificity: A Technical Guide to Understanding Tripeptide Recognition

For Immediate Release

This technical guide delves into the pivotal role of the Tyr-Val-Gly (YVG) amino acid sequence in determining substrate specificity for a range of enzymes and protein interactions. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the structural and functional significance of this tripeptide motif, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

The YVG sequence, comprising Tyrosine, Valine, and Glycine, presents a unique combination of aromatic, aliphatic, and minimalist side chains. This diversity allows for a sophisticated interplay of hydrophobic, steric, and hydrogen-bonding interactions within the binding pockets of proteins, thereby conferring a high degree of specificity in substrate recognition. Understanding the nuances of these interactions is paramount for the rational design of targeted therapeutics and novel biotechnological tools.

The Structural Basis of Tyr-Val-Gly Recognition

The specificity of protein-substrate interactions is fundamentally governed by the principles of molecular recognition, where the three-dimensional structure and chemical properties of both the binding site and the substrate motif are intricately matched. The Tyr-Val-Gly sequence offers a compelling case study in this regard.

-

Tyrosine (Tyr): The bulky, aromatic side chain of tyrosine can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tryptophan, or other Tyrosine residues in the binding pocket. Its hydroxyl group can also act as a hydrogen bond donor or acceptor, providing crucial directional cues for binding.

-

Valine (Val): As a branched-chain aliphatic amino acid, Valine contributes to hydrophobic interactions, which are a primary driving force for protein folding and binding. The defined steric bulk of its side chain can create a "lock-and-key" fit, excluding substrates that are either too large or too small.

-

Glycine (Gly): With only a hydrogen atom as its side chain, Glycine provides conformational flexibility to the peptide backbone. This can be critical for allowing the peptide to adopt the optimal conformation for binding within a constrained active site. Its small size can also be a specificity determinant, permitting access to binding pockets that are too small for other amino acids.

The concatenation of these three residues into the YVG motif creates a composite binding determinant that can be recognized with high fidelity. The precise nature of this recognition is, however, context-dependent and varies between different protein families.

Quantitative Analysis of YVG-Mediated Interactions

The affinity and kinetics of YVG-containing substrates binding to their cognate proteins can be quantified using a variety of biophysical techniques. The data derived from these assays are critical for understanding the strength and specificity of the interaction and for the development of inhibitors or modified substrates.

| Parameter | Description | Typical Range for Peptide-Protein Interactions | Measurement Technique(s) |

| Kd (Dissociation Constant) | A measure of binding affinity; the concentration of ligand at which half of the binding sites on the protein are occupied at equilibrium. A lower Kd indicates higher affinity. | 1 nM - 500 µM[1] | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |

| kon (Association Rate Constant) | The rate at which the protein and substrate bind to form a complex. | 103 - 108 M-1s-1 | Surface Plasmon Resonance (SPR) |

| koff (Dissociation Rate Constant) | The rate at which the protein-substrate complex dissociates. | 10-1 - 10-6 s-1 | Surface Plasmon Resonance (SPR) |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is often used as a measure of a substrate's affinity for an enzyme. | Varies widely depending on the enzyme-substrate pair | Enzyme kinetics assays |

| kcat (Turnover Number) | The maximum number of substrate molecules converted to product per enzyme molecule per unit time. | Varies widely depending on the enzyme | Enzyme kinetics assays |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into product. | Varies widely depending on the enzyme | Enzyme kinetics assays |

Experimental Protocols for Investigating the YVG Motif

A variety of experimental approaches can be employed to elucidate the role of the Tyr-Val-Gly sequence in substrate specificity. These techniques range from in vitro binding assays to cellular studies and structural biology methods.

Site-Directed Mutagenesis

Site-directed mutagenesis is a cornerstone technique for probing the contribution of individual amino acids to substrate recognition. By systematically mutating the Tyr, Val, and Gly residues within the substrate or the corresponding interacting residues in the protein, researchers can assess the impact on binding affinity and enzymatic activity.

Workflow for Site-Directed Mutagenesis and Analysis:

Peptide Binding Assays

To directly measure the interaction between a YVG-containing peptide and its target protein, several in vitro binding assays can be utilized. Fluorescence Polarization (FP) is a solution-based technique that is well-suited for high-throughput screening of peptide-protein interactions.

Principle of Fluorescence Polarization Assay:

References

The Dansyl Group: A Versatile Fluorophore for Probing Molecular Environments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a cornerstone fluorophore in biochemical and biophysical research. Its utility lies in its compact size and, most notably, the sensitivity of its fluorescence to the polarity of its local environment. This property allows it to act as a reporter on molecular interactions, conformational changes, and the dynamics of biological systems. This guide provides a comprehensive overview of the core principles of the dansyl group, its application in fluorescence studies, detailed experimental protocols, and visualizations of key processes.

Core Spectroscopic and Chemical Properties

The dansyl group, commonly introduced by reacting dansyl chloride with primary and secondary amines, is intrinsically fluorescent.[1][2] The fluorophore consists of a dimethylamino group acting as an electron donor and a naphthalene sulfonyl group as an electron acceptor.[3] While dansyl chloride itself is non-fluorescent, the resulting dansyl amides exhibit strong fluorescence with a large Stokes shift.[4]

A defining characteristic of the dansyl fluorophore is its environmental sensitivity. In non-polar, hydrophobic environments, dansyl derivatives display a significant blue shift (a shift to shorter wavelengths) in their emission spectrum and a marked increase in fluorescence quantum yield.[1][5] Conversely, in polar, aqueous environments, the emission is red-shifted to longer wavelengths with a lower quantum yield.[1] This solvatochromic effect makes the dansyl group an exceptional tool for probing the hydrophobicity of its surroundings, such as the binding pockets of proteins.[1][4]

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic properties of dansyl derivatives in various solvent environments. These values are crucial for designing and interpreting fluorescence experiments.

| Property | Value | Compound | Solvent |

| Molar Extinction Coefficient (ε) | 4,300 M⁻¹cm⁻¹ | Dansyl glycine | Dioxane |

| Absorption Maximum (λabs) | ~335-350 nm | Dansyl derivatives | General |

| Emission Maximum (λem) | ~520-550 nm | Dansyl amide | Varies with solvent |

| Fluorescence Quantum Yield (ΦF) | 0.07 | Dansyl glycine | Water |

| Fluorescence Quantum Yield (ΦF) | 0.66 | Dansyl glycine | Dioxane |

| Fluorescence Lifetime (τ) | 10-20 ns | Dansyl protein conjugates | General |

Note: The exact spectroscopic values can vary depending on the specific dansyl derivative, solvent polarity, pH, and temperature.[1]

Key Applications in Fluorescence Studies

The unique properties of the dansyl group have led to its widespread use in various fluorescence-based applications, particularly in the study of biomolecules.

Protein Labeling and Conformational Analysis

Dansyl chloride readily reacts with the primary amino groups of lysine residues and the N-terminal α-amino group of proteins to form stable, fluorescent sulfonamide adducts.[2][4] This covalent labeling allows for the introduction of a fluorescent probe at specific sites on a protein's surface. The subsequent changes in the fluorescence emission of the attached dansyl group can be used to monitor conformational changes in the protein upon ligand binding, folding, or unfolding.[1] For instance, if a dansyl-labeled protein undergoes a conformational change that moves the dansyl group into a more hydrophobic pocket, a blue shift in its emission spectrum and an increase in fluorescence intensity would be observed.

Fluorescence Resonance Energy Transfer (FRET) Studies

The dansyl group is an excellent acceptor for the intrinsic fluorescence of tryptophan residues in proteins in FRET-based experiments.[2][4] FRET is a distance-dependent process where a donor fluorophore (tryptophan) transfers its excitation energy to a nearby acceptor fluorophore (dansyl) without the emission of a photon. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. By measuring the quenching of tryptophan fluorescence or the sensitized emission of the dansyl group, the distance between the tryptophan residue and the dansyl label can be determined, providing valuable insights into protein structure and dynamics.[1]

Experimental Protocols

General Protocol for Protein Labeling with Dansyl Chloride

This protocol outlines the fundamental steps for labeling a protein with dansyl chloride.

-

Protein Preparation: Dissolve the protein of interest in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and maintained at an alkaline pH (typically 8.5-9.5) to ensure the target amino groups are deprotonated and reactive. Bicarbonate or borate buffers are commonly used.

-

Dansyl Chloride Solution Preparation: Prepare a stock solution of dansyl chloride in a dry, water-miscible organic solvent such as acetone or dimethylformamide (DMF). Dansyl chloride is unstable in aqueous solutions and should be prepared fresh.[6]

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the dansyl chloride solution to the protein solution dropwise while gently stirring. The reaction is typically carried out at 4°C for several hours or overnight in the dark to prevent photobleaching.

-

Termination of Reaction: The reaction can be stopped by adding a reagent that scavenges unreacted dansyl chloride, such as a Tris buffer or free lysine.

-

Purification: Remove the unreacted dansyl chloride and any hydrolyzed dansyl sulfonic acid by dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at approximately 330-340 nm and using their respective molar extinction coefficients.[1]

General Protocol for FRET Measurement between Tryptophan and a Dansyl Label

This protocol describes a typical experiment to measure FRET between an intrinsic tryptophan residue and a covalently attached dansyl group.

-

Sample Preparation: Prepare two samples: the dansyl-labeled protein (the FRET sample) and the corresponding unlabeled protein (the donor-only control), both at the same concentration in the same buffer.

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength to 295 nm to selectively excite the tryptophan residues.

-

Record the fluorescence emission spectrum of the donor-only sample from 310 nm to 600 nm.

-

Record the fluorescence emission spectrum of the FRET sample over the same range.

-

-

Data Analysis:

-

Compare the emission spectra of the donor-only and the FRET samples. A decrease in the tryptophan emission intensity (around 340-350 nm) in the FRET sample compared to the donor-only sample indicates FRET is occurring.

-

The efficiency of FRET (E) can be calculated using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor (FRET sample) and FD is the fluorescence intensity of the donor in the absence of the acceptor (donor-only sample).

-

The distance (r) between the donor and acceptor can then be calculated using the Förster equation: E = R06 / (R06 + r6), where R0 is the Förster distance, a constant that depends on the spectral properties of the donor and acceptor pair.

-

Visualizing Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanism of dansyl chloride, a typical protein labeling workflow, and the principle of FRET between tryptophan and a dansyl group.

References

An In-depth Technical Guide to the Safe Handling of Dansyl-Tyr-Val-Gly TFA

This guide provides comprehensive safety and handling information for Dansyl-Tyr-Val-Gly TFA, a fluorescent peptide substrate used by researchers, scientists, and drug development professionals. The following sections detail the compound's properties, potential hazards, handling procedures, and emergency measures.

Chemical and Physical Properties

This compound is a synthetic peptide derivative utilized as a substrate for the enzyme peptidylglycine monooxygenase, which is involved in the post-translational modification of peptides.[1][2] The trifluoroacetate (TFA) salt form enhances its solubility and stability for biochemical assays.[1]

| Property | Value | Source |

| Molecular Formula | C30H35F3N4O9S | [3][4] |

| Molar Mass | 684.68 g/mol | [3][4] |

| Appearance | No data available | |

| Solubility | Enhanced by TFA salt form | [1] |

| Purity | Typically confirmed by Mass Spectrometry and HPLC | [1] |

Hazard Identification and Safety Precautions

| Hazard Category | Description and Precautionary Measures |

| Eye Irritation | May cause serious eye irritation. Precaution: Wear tightly fitting safety goggles with side-shields.[5] |

| Skin Irritation | May cause skin irritation. Precaution: Wear chemical-impermeable gloves and protective clothing. Avoid contact with skin.[5] |

| Inhalation | May cause respiratory irritation. Precaution: Avoid dust formation and breathing mist, gas, or vapors. Ensure adequate ventilation. If exposure limits are exceeded, use a full-face respirator.[5] |

| Ingestion | May be harmful if swallowed. Precaution: Do not ingest. Wash hands thoroughly after handling. |

| Environmental Hazards | Trifluoroacetic acid (TFA) is persistent in the environment and can accumulate in aquatic systems.[6][7] Discharge into the environment must be avoided.[5] |

First Aid Measures

The following first aid measures are based on general procedures for handling similar chemical compounds.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. Seek medical attention if symptoms persist.[5] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5] |

Experimental Protocols

4.1. Handling and Storage

-

Handling: Handle in a well-ventilated place.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid the formation of dust and aerosols.[5] Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

-

Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[5] For long-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[8]

4.2. Accidental Release Measures

-

Avoid dust formation and contact with the material.[5]

-

Use personal protective equipment, including chemical-impermeable gloves.[5]

-

Ensure adequate ventilation.[5]

-

Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5]

-

Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]

4.3. Disposal

-

Dispose of the material in accordance with appropriate local, state, and federal regulations.

-

Adhered or collected material should be promptly disposed of.[5]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

Caption: General laboratory workflow for handling chemical powders.

Caption: Enzymatic conversion by peptidylglycine monooxygenase.

References

- 1. Buy Dansyl-Tyr-Val-Gly (TFA) | 350691-68-8 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. This compound - CAS:350691-68-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. echemi.com [echemi.com]

- 6. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Dansyl-Tyr-Val-Gly TFA in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Tyr-Val-Gly TFA is a fluorescently labeled synthetic peptide with applications in biochemical assays.[1] Its primary utility lies in its role as a substrate for peptidylglycine α-hydroxylating monooxygenase (PHM), the rate-limiting enzyme in the peptidylglycine α-amidating monooxygenase (PAM) complex.[2][3][4] The PAM enzyme is responsible for the C-terminal amidation of many peptide hormones and neuropeptides, a crucial post-translational modification for their biological activity.[2][4][5] Consequently, inhibitors of PHM are of significant interest as potential therapeutic agents.[4][6] The fluorescent dansyl group allows for sensitive detection, making this compound a valuable tool for high-throughput screening (HTS) of PHM inhibitors.[1]

This document provides detailed application notes and protocols for the use of this compound in HTS campaigns aimed at identifying modulators of PHM activity.

Signaling Pathway

The enzymatic reaction catalyzed by peptidylglycine α-amidating monooxygenase (PAM) is a critical step in the biosynthesis of numerous bioactive peptides. The process involves two sequential enzymatic activities housed within the bifunctional PAM protein: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). Dansyl-Tyr-Val-Gly serves as a substrate for the initial and rate-limiting PHM-catalyzed hydroxylation step.

Figure 1: Enzymatic cascade of peptide amidation by the PAM enzyme.

Application Notes

This compound can be employed in various HTS assay formats to identify inhibitors of peptidylglycine α-hydroxylating monooxygenase (PHM). The most common approaches are based on fluorescence intensity (FI) and fluorescence polarization (FP).

-

Fluorescence Intensity (FI) Assay: This assay format relies on the separation of the fluorescent product from the substrate. While adaptable for HTS, it often requires additional steps such as liquid chromatography, which can reduce throughput. A continuous kinetic assay could be developed if the fluorescence properties of the dansyl group change upon enzymatic modification or cleavage of the peptide.

-

Fluorescence Polarization (FP) Assay: FP is a homogeneous assay format well-suited for HTS.[7][8][9] It measures the change in the polarization of fluorescent light emitted by the dansyl-labeled peptide upon binding to the larger PHM enzyme. Small, unbound fluorescent peptides rotate rapidly in solution, leading to low polarization. When bound to the larger enzyme, the rotation slows, and polarization increases. Test compounds that inhibit the binding of the dansyl-peptide substrate to the enzyme will result in a decrease in fluorescence polarization.[7] This format is generally preferred for its simplicity and lack of separation steps.[10]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Based HTS Assay for PHM Inhibitors

This protocol describes a competitive binding assay in a 384-well format suitable for high-throughput screening.

1. Materials and Reagents:

-

This compound (Substrate)

-

Recombinant human peptidylglycine α-hydroxylating monooxygenase (PHM)

-

Assay Buffer: 50 mM MES, pH 5.5

-

Ascorbic acid (Cofactor)

-

Copper (II) sulfate (CuSO₄) (Cofactor)

-

Bovine Serum Albumin (BSA)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds library

-

Known PHM inhibitor (e.g., Suramin) as a positive control[10]

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

2. Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM MES buffer and adjust the pH to 5.5.

-

Complete Assay Buffer: To the Assay Buffer, add 0.1% BSA.

-

PHM Enzyme Stock: Reconstitute lyophilized PHM in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

-

This compound Stock: Prepare a 10 mM stock solution in DMSO.

-

Cofactor Stock Solution: Prepare a stock solution containing 20 mM ascorbic acid and 10 µM CuSO₄ in water.

-

Working Solutions: On the day of the experiment, dilute the PHM enzyme and this compound in Complete Assay Buffer to the desired working concentrations. The optimal concentrations should be determined empirically through titration experiments but a starting point could be 2X the Kd of the peptide for the enzyme.

-

Test Compounds: Dilute test compounds in DMSO to a 100X final assay concentration.

3. Assay Procedure:

Figure 2: High-throughput screening workflow for PHM inhibitors.

-

Compound Dispensing: Add 0.5 µL of test compound solution or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 20 µL of the PHM enzyme working solution to each well.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition: Add 20 µL of the this compound working solution to each well.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Detection: Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths for the dansyl group are typically around 340 nm and 520 nm, respectively, but should be optimized for the specific instrument.

4. Data Analysis:

-

Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) Where:

-

FP_sample is the fluorescence polarization of the test compound well.

-

FP_min is the average fluorescence polarization of the positive control wells.

-

FP_max is the average fluorescence polarization of the negative control (DMSO) wells.

-

-

For hit compounds, determine the IC50 value by performing a dose-response curve.

Protocol 2: HPLC-Based Fluorescence Intensity Assay for PHM Activity

This protocol is adapted from a method for a similar dansylated substrate and is suitable for confirming hits from a primary screen or for lower throughput studies.[11]

1. Materials and Reagents:

-

Same as Protocol 1, with the addition of:

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

2. Reaction Procedure:

-

In a microcentrifuge tube, combine the following in order:

-

Complete Assay Buffer

-

Cofactor Stock Solution (to final concentrations of 2 mM ascorbic acid and 1 µM CuSO₄)[11]

-

Test compound or DMSO

-

PHM enzyme

-

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding this compound.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding an equal volume of 1% TFA in acetonitrile.

-

Centrifuge to pellet any precipitated protein.

3. HPLC Analysis:

-

Inject the supernatant onto the C18 column.

-

Separate the substrate and product using a gradient of water/TFA and acetonitrile/TFA.

-

Monitor the fluorescence of the eluate using a fluorescence detector (e.g., Ex: 340 nm, Em: 520 nm).

-

Quantify the peak corresponding to the hydroxylated product.

4. Data Analysis:

-

Calculate the rate of product formation.

-

Determine the percent inhibition by comparing the reaction rate in the presence of the test compound to the control (DMSO) reaction.

-

For inhibitors, determine the Ki and mode of inhibition through kinetic studies.

Data Presentation

Quantitative data from HTS and subsequent hit validation should be organized for clear comparison.

Table 1: Summary of HTS Assay Performance and Hit Characterization

| Parameter | Description | Value |

| Assay Performance | ||

| Z'-factor | A measure of assay quality and suitability for HTS. | > 0.5 |

| Signal-to-Background | The ratio of the signal from the uninhibited reaction to the background. | > 3 |

| Hit Characterization | ||

| Compound ID | Unique identifier for the hit compound. | e.g., XYZ-123 |

| % Inhibition (at screening concentration) | The percentage by which the compound inhibits enzyme activity at a single concentration. | e.g., 85% at 10 µM |

| IC50 (µM) | The concentration of the inhibitor that reduces enzyme activity by 50%. | e.g., 1.2 µM |

| Ki (µM) | The inhibition constant, a measure of the inhibitor's potency. | e.g., 0.5 µM |

| Mode of Inhibition | The mechanism by which the inhibitor affects the enzyme (e.g., competitive, non-competitive). | e.g., Competitive |

Conclusion